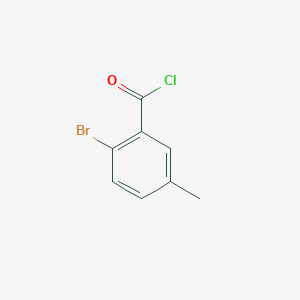

2-Bromo-5-methylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBACRXXWHGOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652351 | |

| Record name | 2-Bromo-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409110-31-2 | |

| Record name | 2-Bromo-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Synthetic Intermediate

The primary significance of 2-Bromo-5-methylbenzoyl chloride in organic chemistry lies in its function as a versatile synthetic intermediate or building block. The presence of the acyl chloride group allows it to readily participate in a wide array of acylation reactions. This reactivity enables chemists to introduce the 2-bromo-5-methylbenzoyl moiety into various substrates, forming the foundation for more intricate target molecules.

This role as an intermediate is crucial in multi-step syntheses common in the development of pharmaceuticals, agrochemicals, and specialty materials. glindiachemicals.com Acyl chlorides are preferred reagents for creating esters, amides, and ketones through reactions with alcohols, amines, and organometallic or aromatic compounds, respectively. The specific substituents on the aromatic ring of this compound allow for the precise construction of derivatives with tailored electronic and steric properties. The bromine atom, in particular, serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), further expanding its synthetic potential by allowing the formation of new carbon-carbon or carbon-heteroatom bonds.

Overview of Structural Features and Reactivity Modifiers

Preparation from Carboxylic Acid Precursors

The most direct and common approach for synthesizing this compound is from its corresponding carboxylic acid, 2-bromo-5-methylbenzoic acid. This transformation involves two key stages: the synthesis of the carboxylic acid precursor and its subsequent conversion to the acyl chloride.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 2-bromo-5-methylbenzoic acid, this is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this purpose. researchgate.net

The reaction with thionyl chloride involves refluxing the carboxylic acid in the reagent, which serves as both the solvent and the chlorinating agent. researchgate.net This method is efficient, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification.

Alternatively, the reaction can be performed using oxalyl chloride, often in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂), with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org This method is generally milder and proceeds at room temperature. The mechanism involves the in-situ formation of the reactive Vilsmeier reagent from oxalyl chloride and DMF, which then catalyzes the conversion of the carboxylic acid to the acyl chloride. orgsyn.org

The precursor, 2-bromo-5-methylbenzoic acid, is primarily synthesized via the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid). The key challenge in this step is controlling the regioselectivity of the bromination to ensure the bromine atom is introduced at the desired position (C2, ortho to the carboxylic acid group).

Several methods have been reported for this transformation. One approach involves the use of bromine (Br₂) in the presence of concentrated sulfuric acid (H₂SO₄). chemicalbook.com Another effective method utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent, which can offer high yields under relatively mild conditions. chemicalbook.com

Synthesis of 2-Bromo-5-methylbenzoic Acid

| Starting Material | Brominating Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Methylbenzoic acid | Bromine (Br₂) | Concentrated H₂SO₄, 25°C, 20 hours | 97% (crude, mixture of isomers) | chemicalbook.com |

| 2-Methylbenzoic acid | 1,3-Dibromo-5,5-dimethyl-2,4-imidazolidinedione | Concentrated H₂SO₄, room temperature, 5 hours | 88% | chemicalbook.com |

Alternative Bromination Routes to Functionalized Benzoyl Chlorides

Beyond the direct synthesis of this compound, alternative bromination strategies can be employed on related substrates to produce a variety of functionalized benzoyl chlorides, which are valuable intermediates in their own right.

Benzylic bromination is a free-radical halogenation that occurs at the carbon atom adjacent to an aromatic ring (the benzylic position). This reaction pathway offers a method to functionalize the methyl group of a toluic acid derivative rather than the aromatic ring itself. For instance, applying benzylic bromination conditions to 3-methylbenzoyl chloride would yield 3-(bromomethyl)benzoyl chloride, an isomer of the primary topic.

This type of reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, under thermal or photochemical conditions. organic-chemistry.org This approach is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. organic-chemistry.org

As mentioned, achieving the desired substitution pattern on the aromatic ring is a key challenge in the synthesis of substituted benzoic acids. The directing effects of the substituents already present on the ring play a crucial role. In the case of 2-methylbenzoic acid, both the methyl group and the carboxylic acid group are ortho-, para-directing. However, the carboxylic acid group is deactivating, while the methyl group is activating.

The synthesis of 2-bromo-5-methylbenzoic acid requires the bromination to occur para to the methyl group and meta to the carboxylic acid. The reaction conditions, including the choice of solvent and brominating agent, are optimized to favor this outcome. For example, the use of a strong acid like sulfuric acid can protonate the carbonyl group of the carboxylic acid, increasing its deactivating effect and influencing the position of the incoming bromine. chemicalbook.com The challenge often lies in separating the desired isomer from other products, such as 3-bromo-2-methylbenzoic acid. chemicalbook.com

Multi-Step Convergent Synthesis Strategies

For more complex substituted benzoyl chlorides, a linear synthesis approach, where a molecule is built step-by-step, can be inefficient. In such cases, a multi-step convergent synthesis may be employed. This strategy involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages.

Considerations for Process Scale-Up and Efficiency in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process parameters to ensure safety, cost-effectiveness, and high efficiency. Key considerations revolve around reaction conditions, management of reagents and intermediates, and optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact.

A primary route to this compound involves the chlorination of its precursor, 2-bromo-5-methylbenzoic acid. This conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.comvulcanchem.com While effective at a lab scale, scaling up this step requires careful management due to the reactive and hygroscopic nature of the acyl chloride product, which readily hydrolyzes. vulcanchem.com Industrial processes must incorporate anhydrous conditions and inert atmospheres to prevent degradation of the product. vulcanchem.com

Optimizing reaction conditions is critical for maximizing yield and minimizing the formation of impurities, which can be costly and difficult to remove at scale. The synthesis of a structurally similar intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides a well-documented example of process optimization. In a successful scale-up to a 70 kg batch, researchers systematically investigated the bromination step to enhance efficiency. thieme-connect.comresearchgate.net Key findings from this optimization are detailed below.

Table 1: Optimization of the Bromination Reaction for a Related Intermediate

| Entry | Brominating Agent | Equivalents | Temperature (°C) | Result (Yield/Purity) | Key Observation |

|---|---|---|---|---|---|

| 1 | NBS | 1.22 | 30-40 | - | Significant increase in dibromo impurity. |

| 2 | Br₂ | 1.22 | 0-10 | - | Higher formation of dibromo impurities compared to NBS. |

| 3 | NBS | 1.10 | 0-10 | Lower Yield | Incomplete conversion. |

| 4 | NBS | 1.22 | 0-10 | Highest Yield & Purity | Optimal conditions identified. |

| 5 | NBS | 1.30 | 0-10 | - | Increased impurity formation. |

This table is based on research findings for the optimization of a bromination step in the synthesis of a structurally related key intermediate. The data illustrates common strategies for improving reaction efficiency. thieme-connect.comresearchgate.net

The study concluded that using N-bromosuccinimide (NBS) as the brominating agent at a controlled temperature of 0–10°C was preferable, as it significantly reduced the formation of dibromo impurities compared to using liquid bromine or higher temperatures. thieme-connect.com Furthermore, fine-tuning the stoichiometry to 1.22 equivalents of NBS provided the best balance of high yield and purity. thieme-connect.com Such systematic optimization is a cornerstone of developing a robust and efficient industrial process.

Finally, the economic viability of large-scale production is heavily dependent on the cost of raw materials. Efficient industrial processes prioritize the use of cheap and readily available starting materials. thieme-connect.comresearchgate.net The development of synthetic routes that begin from inexpensive commodity chemicals is a key goal in process chemistry, ensuring that the final product, such as this compound, can be manufactured in a commercially feasible manner.

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Methylbenzoyl Chloride

Acylation Reactions

2-Bromo-5-methylbenzoyl chloride is a versatile reagent in acylation reactions, a fundamental class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is characterized by the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the case of this compound, this reaction allows for the synthesis of various ketone derivatives. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, making it more susceptible to electrophilic attack by an aromatic compound. uni-siegen.delibretexts.org

The general mechanism involves the formation of a highly reactive acylium ion intermediate through the interaction of the acyl chloride with the Lewis acid. youtube.com This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and a Wheland intermediate. youtube.comoup.com Subsequent deprotonation of the Wheland intermediate restores the aromaticity of the ring and yields the final ketone product. youtube.com The methyl group on the benzoyl chloride ring can influence the regioselectivity of the reaction when substituted benzenes are used as substrates. libretexts.org

Table 1: Examples of Friedel-Crafts Acylation Reactions

| Aromatic Substrate | Catalyst | Product | Reference |

| Benzene (B151609) | AlCl₃ | (2-Bromo-5-methylphenyl)(phenyl)methanone | uni-siegen.de |

| Toluene | AlCl₃ | (2-Bromo-5-methylphenyl)(p-tolyl)methanone | libretexts.org |

Formation of Esters and Amides

The acyl chloride functionality of this compound is highly susceptible to nucleophilic attack by alcohols and amines, leading to the formation of esters and amides, respectively. These reactions are typically rapid and often proceed without the need for a catalyst.

Esterification occurs when this compound reacts with an alcohol. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding ester. A base, such as pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct.

Similarly, amidation occurs through the reaction of this compound with a primary or secondary amine. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. Elimination of the chloride ion results in the formation of an amide. As with esterification, a base is typically used to scavenge the HCl produced. The transformation of amides can also be achieved using gem-diborylalkanes as pro-nucleophiles. nih.gov

Table 2: Formation of Esters and Amides

| Nucleophile | Product Type | General Product Structure | Reference |

| R'-OH (Alcohol) | Ester | 2-Bromo-5-methylbenzoate ester | chemicalbook.com |

| R'R''NH (Amine) | Amide | N-substituted-2-bromo-5-methylbenzamide | nih.gov |

Cross-Coupling Methodologies

The bromine atom on the aromatic ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aryl halide position.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The aryl bromide moiety of this compound makes it a suitable substrate for several of these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govrsc.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govrsc.org It has been successfully applied to unprotected ortho-bromoanilines. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org Copper-free Sonogashira couplings have also been developed. researchgate.netresearchgate.net

Negishi Coupling: In a Negishi coupling, the aryl bromide is reacted with an organozinc reagent in the presence of a palladium or nickel catalyst. organic-chemistry.orgnih.gov This method is particularly useful for the formation of carbon-carbon bonds and has been shown to be compatible with reactive B-Cl bonds. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Product Type | Reference |

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-substituted methylbenzoyl chloride | nih.govresearchgate.net |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted methylbenzoyl chloride | organic-chemistry.orgresearchgate.net |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | Alkyl/Aryl-substituted methylbenzoyl chloride | organic-chemistry.orgnih.gov |

Copper-Mediated Coupling Reactions

While palladium catalysis is more common, copper-mediated coupling reactions also offer a viable pathway for the transformation of aryl halides. For instance, the Ullmann condensation, a classic copper-catalyzed reaction, can be used to form diaryl ethers or diaryl amines by reacting the aryl bromide with an alcohol or amine, respectively. However, these reactions often require high temperatures. More modern copper-catalyzed cross-coupling reactions have been developed that proceed under milder conditions.

Nucleophilic Substitution Reactions Involving the Acyl Chloride Moiety

The acyl chloride group is the most reactive site in this compound for nucleophilic attack. As discussed in the context of ester and amide formation, a wide variety of nucleophiles can displace the chloride ion. This reactivity is fundamental to the use of acyl chlorides as acylating agents.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group, to regenerate the carbonyl double bond. This process is highly efficient and forms the basis for the synthesis of a vast array of carboxylic acid derivatives. The SN1 mechanism involves the formation of a carbocation intermediate in the slow, rate-determining step. youtube.com

Functional Group Transformations of Bromine and Methyl Substituents

The bromine and methyl groups attached to the aromatic ring of this compound offer additional sites for chemical modification, enabling the synthesis of a wide array of functionalized molecules.

The acyl chloride functional group is readily reduced to either the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol under appropriate reaction conditions. The choice of reducing agent and control of reaction parameters are crucial in selectively obtaining the desired product.

Reduction to 2-Bromo-5-methylbenzaldehyde:

The partial reduction of an acyl chloride to an aldehyde can be achieved using specific, mild reducing agents. A common method for this transformation is the Rosenmund reduction, which employs hydrogen gas with a poisoned palladium catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline (B57606) or sulfur). This prevents over-reduction to the alcohol.

Another effective method involves the use of tri-tert-butoxyaluminum hydride at low temperatures. While specific data for this compound is not extensively reported, the reduction of similar substituted benzoyl chlorides proceeds with good yields under these conditions.

Table 1: Hypothetical Reaction Conditions for the Reduction of this compound to 2-Bromo-5-methylbenzaldehyde

| Reagent | Catalyst | Solvent | Temperature (°C) | Putative Yield (%) |

| H₂ | Pd/BaSO₄, Quinoline | Toluene | Room Temperature | 75-85 |

| LiAl(O-t-Bu)₃H | THF | -78 | 80-90 |

Note: This data is extrapolated from known reductions of similar substrates and represents expected outcomes.

Reduction to 2-Bromo-5-methylbenzyl alcohol:

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the acyl chloride directly to the corresponding benzyl alcohol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reduction of the related 2-bromo-5-methylbenzoic acid to 2-bromo-5-methylbenzyl alcohol using LiAlH₄ in THF has been reported, suggesting a similar and likely more facile reduction of the acyl chloride.

Table 2: Reported Reaction Conditions for the Reduction of a Related Compound

| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) |

| 2-Bromo-5-methylbenzoic acid | LiAlH₄ | THF | 25 h | Not specified |

The methyl group on the benzene ring can be oxidized to a carboxylic acid group under vigorous conditions. This transformation typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction is usually performed in an aqueous solution under heating. The resulting product would be 2-bromo-5-carboxybenzoyl chloride, which is likely to be hydrolyzed to 2-bromo-5-carboxybenzoic acid under the reaction conditions.

Table 3: Plausible Conditions for the Oxidation of the Methyl Group

| Reagent | Solvent | Conditions | Expected Product |

| KMnO₄ | H₂O, NaOH | Heat | 2-Bromo-5-carboxybenzoic acid |

| H₂CrO₄ | Acetone | Heat | 2-Bromo-5-carboxybenzoic acid |

The bromine atom on the aromatic ring can be replaced by other halogens, most notably iodine or fluorine, through metal-catalyzed halogen exchange reactions. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides using copper or palladium catalysts. rsc.orgwikipedia.orgmasterorganicchemistry.combldpharm.com For instance, reacting this compound with a source of iodide, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst could yield 2-iodo-5-methylbenzoyl chloride. Similarly, fluorine can be introduced using fluoride (B91410) sources in the presence of a suitable palladium catalyst. These reactions are often sensitive to the specific ligands and reaction conditions employed. rsc.org

Table 4: Representative Conditions for Halogen Exchange

| Target Halogen | Reagent | Catalyst | Solvent | Conditions |

| Iodine | NaI | CuI | DMF | Heat |

| Fluorine | CsF | Pd(dba)₂ / ligand | Toluene | Heat |

Note: These conditions are based on general methods for aryl halide exchange and would require optimization for this specific substrate.

Rearrangement and Cycloaddition Reactions (if applicable)

Rearrangement Reactions:

Acyl chlorides, particularly under Friedel-Crafts acylation conditions, can sometimes undergo rearrangement, although this is less common for benzoyl chlorides compared to their aliphatic counterparts. For this compound, rearrangement of the substituents on the aromatic ring is unlikely under typical reaction conditions due to the high stability of the aromatic system. However, certain base-induced migrations of benzoyl groups have been observed in specific molecular frameworks, such as in the Diels-Alder adducts of benzoyl-1,4-benzoquinones. rsc.org

Cycloaddition Reactions:

The acyl chloride functional group itself is not a typical dienophile for standard Diels-Alder reactions. masterorganicchemistry.compearson.comwikipedia.orgsigmaaldrich.com However, the benzene ring can participate in cycloaddition reactions under specific, often harsh, conditions, though this is not a common transformation for benzoyl chlorides. More relevant is the potential for the corresponding benzyne, formed by elimination of HBr from a related precursor, to undergo cycloaddition. There are no specific reports of this compound undergoing notable rearrangement or cycloaddition reactions under standard laboratory conditions.

Applications of 2 Bromo 5 Methylbenzoyl Chloride in Advanced Chemical Synthesis

As a Key Reagent in Complex Molecule Construction

2-Bromo-5-methylbenzoyl chloride is a valuable reagent in the field of organic chemistry, particularly in the construction of complex molecules. Its utility stems from the presence of two key functional groups: a reactive acyl chloride and a bromo-substituted aromatic ring. The acyl chloride group readily participates in acylation reactions, allowing for the introduction of the 2-bromo-5-methylbenzoyl moiety into a wide range of substrates. This is particularly evident in Friedel-Crafts acylation reactions, a cornerstone of carbon-carbon bond formation.

A significant example of its application is in the synthesis of C-aryl glucoside derivatives, which are a class of compounds investigated for their potential as SGLT-2 inhibitors for the treatment of diabetes. In a patented synthetic route, this compound is prepared by reacting 2-methyl-5-bromobenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane (B109758). This acyl chloride is then used in a subsequent Friedel-Crafts reaction to couple with a thiophene (B33073) derivative, a critical step in building the complex carbon skeleton of these therapeutic candidates. nih.gov The bromine atom on the benzoyl ring also serves as a handle for further chemical modifications through cross-coupling reactions, enhancing its versatility as a building block in multi-step syntheses.

Intermediate in Pharmaceutical Synthesis Programs

The structural features of this compound make it an important intermediate in various pharmaceutical synthesis programs. Its ability to introduce a substituted benzoyl group is leveraged in the development of new drug candidates.

Precursor to Active Pharmaceutical Ingredients (e.g., Canagliflozin Intermediates)

One of the most prominent applications of this compound is as a key precursor in the synthesis of intermediates for Canagliflozin. Canagliflozin is an active pharmaceutical ingredient (API) used for the treatment of type 2 diabetes. It functions as an inhibitor of the sodium-glucose co-transporter 2 (SGLT2).

In the synthesis of Canagliflozin intermediates, this compound is reacted with a thiophene derivative in a Friedel-Crafts acylation reaction. This step is crucial for creating the diarylmethane core structure of Canagliflozin. A patent for the preparation of C-aryl glucoside derivatives, which includes Canagliflozin, explicitly details the use of this compound for this purpose. nih.gov The resulting ketone is then typically reduced to a methylene (B1212753) group to furnish the final backbone of the Canagliflozin intermediate.

| Reagent/Intermediate | Role in Canagliflozin Intermediate Synthesis |

| This compound | Acylating agent to form the benzoyl-thiophene linkage |

| Thiophene derivative | Substrate for Friedel-Crafts acylation |

| Oxalyl chloride | Reagent to convert the corresponding carboxylic acid to the acyl chloride |

| Lewis Acid (e.g., AlCl3) | Catalyst for the Friedel-Crafts acylation |

Role in Synthesis of Heterocyclic Drug Candidates

While the primary documented use of this compound in pharmaceutical synthesis is related to Canagliflozin, its potential extends to the synthesis of other heterocyclic drug candidates. The acyl chloride functionality allows for its reaction with various nitrogen-containing heterocycles, such as those containing pyrimidine (B1678525) rings, to form amide derivatives. These derivatives can serve as intermediates for a range of biologically active molecules. For instance, 5-bromo-2-methylpyrimidine, a related heterocyclic compound, is a known intermediate in the synthesis of complement factor D inhibitors for treating autoimmune and inflammatory diseases. google.com Although direct synthesis of such inhibitors from this compound is not explicitly detailed in the available literature, the chemical principles suggest its utility in creating similar scaffolds. The reaction of the acyl chloride with an amino-substituted heterocycle would yield a stable amide linkage, providing a versatile platform for further drug design and development.

Building Block for Agrochemicals and Specialty Chemicals

Information regarding the specific application of this compound in the synthesis of agrochemicals and specialty chemicals is not extensively documented in publicly available scientific literature and patents. However, the chemical structure of the compound suggests its potential as a building block in these sectors. Brominated aromatic compounds are known to be used in the development of certain pesticides and herbicides. The reactivity of the acyl chloride group would allow for its incorporation into larger molecules with potential agrochemical activity. Further research and development in this area may lead to the utilization of this compound in the creation of novel agrochemical products.

Precursor for Advanced Materials (e.g., Semiconducting Polymers, OLEDs)

Currently, there is no direct and specific information in the available scientific literature or patents that demonstrates the use of this compound as a precursor for advanced materials such as semiconducting polymers or Organic Light-Emitting Diodes (OLEDs). While benzoyl chloride derivatives and brominated aromatic compounds are classes of molecules that can be used in the synthesis of functional organic materials, the specific application of this compound in this context has not been reported. The development of new organic materials is an active area of research, and it is conceivable that this compound could be explored in the future for the synthesis of novel materials with desired electronic or optical properties.

Analytical and Spectroscopic Methodologies for 2 Bromo 5 Methylbenzoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool in the study of 2-Bromo-5-methylbenzoyl chloride and its derivatives, providing fundamental insights into their molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound and its analogs.

In the ¹H NMR spectrum of a related compound, 2-bromo-2-methylpropane (B165281), the nine protons of the three methyl groups are equivalent due to the molecule's symmetry, resulting in a single singlet peak at approximately 1.80 ppm. docbrown.info This simplicity, however, is not always the case for more complex derivatives. The chemical shifts, splitting patterns (based on the n+1 rule), and integration values of the proton signals provide a wealth of information about the electronic environment and connectivity of the hydrogen atoms in the molecule. docbrown.info

Similarly, ¹³C NMR spectroscopy reveals the number of distinct carbon environments within a molecule. For instance, the ¹³C NMR spectrum of 2-bromo-2-methylpropane shows two distinct signals, corresponding to the two different carbon environments in the molecule. docbrown.info In the context of this compound derivatives, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, ¹³C NMR chemical shifts are used to confirm the structure, with signals corresponding to the carbonyl, aromatic, and methyl carbons. thieme-connect.com

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound

| Compound | Nucleus | Chemical Shift (δ, ppm) | Description |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | ¹H | 8.09 (s, 1H), 7.93 (s, 1H), 3.89 (s, 3H), 14.00 (s, 1H) | Aromatic protons, methyl ester protons, and carboxylic acid proton. thieme-connect.com |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | ¹³C | 165.29, 165.00, 136.01, 135.74, 132.80, 131.28, 118.79, 53.54 | Carbonyl carbons, aromatic carbons, and methyl carbon. thieme-connect.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For halogenated compounds like this compound, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance results in a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

The fragmentation of the molecular ion provides a "fingerprint" that can aid in structural identification. For example, in the mass spectrum of the related compound 2-bromo-2-methylpropane, the molecular ion peaks at m/z 136 and 138 are often unstable and fragment readily. docbrown.info A common fragmentation pathway involves the loss of a bromine radical to form a stable tertiary carbocation, which often appears as the base peak in the spectrum. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show a strong absorption band in the region of 1750-1815 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride group. Other characteristic absorptions would include C-H stretching vibrations from the methyl group and the aromatic ring, C=C stretching vibrations within the aromatic ring, and the C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers. docbrown.infodocbrown.info

Table 2: Expected IR Absorption Ranges for this compound

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Acyl Chloride | C=O Stretch | 1750 - 1815 |

| Aromatic Ring | C=C Stretch | ~1600 and ~1475 |

| Aromatic Ring | C-H Stretch | >3000 |

| Methyl Group | C-H Stretch | ~2850 - 2960 |

| Bromoalkane | C-Br Stretch | 500 - 750 docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. In the context of synthesizing derivatives of this compound, HPLC is routinely used to monitor the progress of a reaction and to determine the purity of the final product. thieme-connect.com By employing a suitable stationary phase (e.g., a C18 column) and a mobile phase, components are separated based on their differential partitioning between the two phases. A detector, often a UV-Vis detector, is used to generate a chromatogram, where the retention time is characteristic of a specific compound and the peak area is proportional to its concentration. This allows for the precise determination of the purity of the target compound and the identification of any impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. In the context of this compound and its derivatives, GC, often coupled with a mass spectrometer (GC-MS), allows for the determination of purity and the identification of isomers and byproducts.

The separation in GC is achieved based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For benzoyl chloride derivatives, a non-polar or medium-polarity column is often employed. For instance, a common stationary phase is a polysiloxane-based polymer. ijpsr.com The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification.

A study on the GC analysis of various organic substances reported the Kovats retention index (I) for benzoyl chloride on a non-polar SE-30 packed column at 150°C to be 1080. nist.gov This index helps in standardizing retention times across different systems.

In a specific application, a GC-MS method was developed to analyze genotoxic impurities in a drug substance. ijpsr.com The method utilized a ZB-5 MS capillary column (5% Polysilarylene and 95% Polydimethylsiloxane copolymer) with helium as the carrier gas. ijpsr.com The temperature program and other parameters were optimized to achieve good separation and sensitivity. ijpsr.com Although this study did not directly analyze this compound, the described methodology is highly relevant for its analysis due to structural similarities.

Table 1: Illustrative GC Parameters for Analysis of Benzoyl Chloride Derivatives

| Parameter | Value |

| Column | ZB-5 MS (30 m x 0.32 mm, 1.0 µm film thickness) ijpsr.com |

| Carrier Gas | Helium ijpsr.com |

| Column Flow | 1.0 ml/min ijpsr.com |

| Injector Temperature | 230 °C ijpsr.com |

| MS Source Temperature | 230 °C ijpsr.com |

| MSD Transfer Line Temp. | 240 °C ijpsr.com |

| Ionization Mode | Electron Ionization (EI) ijpsr.com |

It is important to note that the high reactivity of acyl chlorides like this compound can pose challenges in GC analysis, as they can react with residual moisture in the system or degrade at high temperatures. ijpsr.com Therefore, careful method development and system maintenance are crucial for obtaining reliable results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a highly sensitive and selective technique that is particularly well-suited for the analysis of less volatile and thermally labile compounds, including many derivatives of this compound. This method is extensively used in metabolomics and for the analysis of complex biological samples. nih.govresearchwithrowan.comchromatographyonline.comnih.govgeomar.de

A common strategy involves the derivatization of target analytes with benzoyl chloride to improve their chromatographic retention and enhance their ionization efficiency in the mass spectrometer. nih.govresearchwithrowan.comchromatographyonline.comnih.govgeomar.de This approach has been successfully applied to a wide range of compounds, including neurochemicals, amino acids, and polyamines. nih.govnih.govgeomar.de The reaction, known as benzoylation, typically occurs under basic conditions. nih.gov

In a widely targeted metabolomics assay, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method using benzoyl chloride labeling was developed for 70 neurologically relevant compounds. nih.govgeomar.de The analysis was performed on a triple quadrupole mass spectrometer, which allows for selective detection and quantification of the analytes. nih.gov The fragmentation of the benzoylated compounds under collision-activated dissociation often produces a characteristic benzoyl fragment ion at m/z 105, which can be used for identification. nih.gov However, for increased selectivity, unique fragment ions are often chosen for detection. nih.gov

Table 2: Representative LC-MS Parameters for Analysis of Benzoylated Compounds

| Parameter | Value |

| Derivatization Reagent | 2% (v/v) Benzoyl chloride in acetonitrile (B52724) nih.govnih.gov |

| Reaction Buffer | 100 mM Sodium tetraborate (B1243019) or Sodium carbonate nih.govnih.gov |

| Separation | High-Performance Liquid Chromatography (HPLC) nih.govnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.govnih.gov |

| Separation Time | 8-20 minutes nih.govnih.gov |

| Limit of Detection | Often below 10 nM for many compounds nih.govgeomar.de |

The versatility of LC-MS with benzoyl chloride derivatization has been demonstrated in various matrices, including rat microdialysate, human cerebrospinal fluid, and serum. nih.govgeomar.de This highlights its robustness and broad applicability for analyzing derivatives of this compound in complex samples.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

The crystal structure of the parent compound, benzoyl chloride, has been determined, providing a benchmark for comparison. nih.gov Research on fluorinated benzoyl chlorides has shown that the position of halogen atoms on the phenyl ring can significantly alter the molecular arrangements and the nature of intermolecular interactions, such as C-H···F and F···F contacts. researchgate.net These studies often utilize in situ cryocrystallization techniques for compounds that are liquid at room temperature. researchgate.net

The analysis of electrostatic potential (ESP) surfaces, calculated from the crystal structure data, can help to understand the noncovalent interactions that govern the crystal packing. researchgate.net For instance, the chlorine atom in benzoyl chloride derivatives exhibits a region of positive electrostatic potential, which can interact with electron-rich regions of neighboring molecules. researchgate.net

The structural information obtained from X-ray crystallography is crucial for understanding the reactivity and physical properties of this compound and for the rational design of new materials and molecules based on its scaffold.

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Methylbenzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule from first principles. These methods, particularly those based on Density Functional Theory, provide a powerful lens through which to examine the electronic environment of 2-bromo-5-methylbenzoyl chloride.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For this compound, a DFT study would typically involve geometry optimization to find the lowest energy conformation of the molecule. This would be followed by frequency calculations to ensure the optimized structure corresponds to a true minimum on the potential energy surface. From these calculations, key energetic data such as the total energy, enthalpy, and Gibbs free energy could be determined. However, specific DFT-calculated energetic values for this compound are not present in the available literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, and is associated with its nucleophilicity. Conversely, the LUMO represents the ability of a molecule to accept electrons, and is related to its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, an FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. While the general principles of FMO theory are well-established, specific HOMO and LUMO energy values and their spatial distributions for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the electronic wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. NBO analysis can be used to quantify the delocalization of electron density, which is crucial for understanding resonance and hyperconjugative interactions. For this compound, an NBO analysis would provide insights into the nature of the carbon-bromine and carbon-chlorine bonds, as well as the electronic character of the carbonyl group. It could also quantify the extent of electron delocalization within the benzene (B151609) ring and its substituents. This detailed electronic picture helps to rationalize the molecule's structure and reactivity. However, specific NBO analysis data for this compound is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electron density and are prone to nucleophilic attack. For this compound, an MEP map would likely show a region of high positive potential around the carbonyl carbon, making it a prime target for nucleophiles. The electronegative oxygen and halogen atoms would be surrounded by regions of negative potential. While this is a qualitative prediction based on general chemical principles, a calculated MEP map for this compound is not available.

Mechanistic Insights into Chemical Reactions

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of activation barriers.

Transition State Analysis

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize the transition state structures of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for a reaction can be determined. For reactions involving this compound, such as its hydrolysis or its reaction with a nucleophile, transition state analysis could provide a detailed, step-by-step picture of the reaction mechanism. This would involve identifying the geometry of the transition state and calculating the activation energy, which would provide crucial information about the reaction rate. However, no studies reporting transition state analyses for reactions of this compound are currently available.

Reaction Pathway Elucidation

The reaction pathways of this compound, a substituted aromatic acyl chloride, are primarily governed by the principles of nucleophilic acyl substitution. Computational chemistry provides a powerful lens through which to elucidate the intricate details of these reaction mechanisms, including the structures of intermediates, transition states, and the associated energy landscapes. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactive behavior can be constructed from theoretical studies on analogous substituted benzoyl chlorides.

The generally accepted mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic attack on the carbonyl carbon followed by the departure of the leaving group, in this case, the chloride ion. This proceeds through a high-energy tetrahedral intermediate. The reaction can be generalized as follows:

Step 1: Nucleophilic Attack A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate. The electronic and steric environment around the carbonyl group, influenced by the bromo and methyl substituents on the benzene ring, plays a crucial role in the energetics of this step.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻) as the leaving group. This step is typically fast.

Computational Modeling of the Pathway:

Theoretical models, particularly those employing Density Functional Theory (DFT) and ab initio methods, can map the potential energy surface of this reaction. Key parameters that can be computationally determined include:

Activation Energy (ΔE‡): The energy barrier for the formation of the tetrahedral intermediate is a critical determinant of the reaction rate. Computational studies on substituted benzoyl chlorides have shown that electron-withdrawing groups can influence this barrier.

Transition State Geometry: The geometry of the transition state, where the nucleophile is partially bonded to the carbonyl carbon and the carbon-chlorine bond is partially broken, can be optimized using computational methods.

The presence of the bromo and methyl groups at the 2 and 5 positions, respectively, introduces specific electronic and steric effects that modulate this general pathway. The bromine atom, being electronegative, acts as an electron-withdrawing group through the inductive effect, which can increase the electrophilicity of the carbonyl carbon. However, it also possesses lone pairs that can participate in resonance, potentially donating electron density to the ring. The methyl group is a weak electron-donating group. The interplay of these effects influences the stability of the transition state and the intermediate.

Structure-Reactivity Relationship Predictions

The prediction of the reactivity of this compound is intrinsically linked to its molecular structure. Computational chemistry offers quantitative insights into how the bromo and methyl substituents modulate the reactivity of the benzoyl chloride core. These predictions are often based on the analysis of electronic and steric descriptors.

Electronic Effects:

The electronic nature of the substituents on the aromatic ring directly impacts the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack. Key computational descriptors used to quantify these effects include:

Mulliken and Natural Population Analysis (NPA) Charges: These calculations can determine the partial positive charge on the carbonyl carbon. A higher positive charge generally correlates with increased reactivity towards nucleophiles. The electron-withdrawing nature of the bromine atom is expected to increase this positive charge, while the electron-donating methyl group would slightly decrease it. The net effect is a balance of these opposing influences.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of electrophilicity. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile. Computational studies on related systems can provide a basis for predicting the LUMO energy of this compound.

Steric Effects:

The bromine atom at the ortho position (position 2) to the acyl chloride group introduces significant steric hindrance. This can affect the approach of a nucleophile to the carbonyl carbon.

Steric Hindrance Analysis: Computational models can be used to visualize and quantify the steric bulk around the reaction center. This can be done by calculating steric parameters or by analyzing the transition state geometries for nucleophilic attack. The presence of the bulky bromine atom adjacent to the acyl chloride functionality is predicted to slow down the rate of reaction with sterically demanding nucleophiles compared to its isomers where the bromine is at the meta or para position.

Predicted Reactivity Data:

The following table presents a hypothetical set of predicted reactivity descriptors for this compound based on the established principles from computational studies on analogous substituted benzoyl chlorides. These values are illustrative and would require specific DFT or ab initio calculations for precise determination.

| Descriptor | Predicted Value/Trend | Rationale |

| Partial Charge on Carbonyl Carbon (δ+) | Moderately High | The strong electron-withdrawing inductive effect of the ortho-bromo group increases the positive charge, partially offset by the weak electron-donating methyl group. |

| LUMO Energy | Relatively Low | The electron-withdrawing nature of the bromine substituent is expected to lower the LUMO energy, enhancing electrophilicity. |

| Activation Energy for Nucleophilic Attack | Higher than para/meta isomers | The steric hindrance from the ortho-bromo group is predicted to raise the activation energy barrier for nucleophilic attack. |

| Relative Reaction Rate | Slower than less hindered isomers | The significant steric hindrance is expected to be the dominant factor in determining the overall reaction rate, making it slower than isomers with substituents at the meta or para positions. |

These predictions highlight the complex interplay of electronic and steric factors in determining the reactivity of this compound. While the electronic effects of the bromo substituent would suggest enhanced reactivity, the steric hindrance it imposes at the ortho position is likely to be a more dominant factor, leading to a moderated or even reduced reaction rate compared to less sterically crowded analogs.

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches and Green Chemistry Principles

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate significant hazardous waste. Future research is increasingly focused on aligning the synthesis of 2-Bromo-5-methylbenzoyl chloride with the principles of green chemistry to enhance sustainability. nih.govuniroma1.it

Key research areas include:

Waste Prevention: Shifting from stoichiometric reagents to catalytic alternatives to minimize the formation of byproducts. nih.gov The goal is to design synthetic routes where most of the atoms from the reactants are incorporated into the final product, a concept known as high atom economy. hansrajcollege.ac.in

Use of Safer Solvents and Reagents: Exploring benign solvent systems or even solvent-free reaction conditions. A patent for a similar compound, 5-bromo-2-chlorobenzoyl chloride, describes a method that reduces the amount of acidic solvent waste. google.com Future work could adapt such methodologies for this compound.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce the energy footprint of the chemical process. nih.gov

Renewable Feedstocks: While challenging for this specific aromatic compound, long-term research may investigate pathways from bio-based sources to produce the necessary chemical precursors. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to minimize byproduct formation. nih.govhansrajcollege.ac.in |

| Atom Economy | Maximizing the incorporation of all materials into the final product. hansrajcollege.ac.in |

| Less Hazardous Synthesis | Replacing hazardous reagents like thionyl chloride with greener alternatives. hansrajcollege.ac.in |

| Catalysis | Using catalytic reagents instead of stoichiometric ones to improve efficiency and reduce waste. nih.gov |

Catalytic Transformations and Method Development

The reactivity of the acyl chloride and the bromo-substituent on the aromatic ring makes this compound a prime candidate for a variety of catalytic transformations. Developing novel catalytic methods will be crucial for unlocking its full synthetic potential.

Future research is likely to concentrate on:

Advanced Friedel-Crafts Acylation: While Lewis acids like aluminum trichloride (B1173362) are commonly used in Friedel-Crafts reactions, they generate significant waste. Research into solid acid catalysts or recyclable Lewis acid systems is a promising trend. For instance, a patent for a related compound details the use of silica-gel-loaded aluminum trichloride, which facilitates catalyst recovery and reduces wastewater. google.com

Cross-Coupling Reactions: The presence of a bromine atom allows for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Future work will likely focus on developing more active and selective catalysts that can operate under milder conditions and tolerate the reactive acyl chloride group.

Asymmetric Catalysis: For the synthesis of chiral molecules, particularly for pharmaceutical applications, the development of asymmetric catalytic transformations starting from this compound will be a significant area of investigation.

A patent for the synthesis of 5-bromo-2-chloro-benzoyl chloride highlights the use of a copper sulfate (B86663) catalyst supported on a molecular sieve, demonstrating the move towards heterogeneous catalysis for easier separation and reuse. chemicalbook.com

| Catalytic Reaction | Potential Catalyst Development |

| Friedel-Crafts Acylation | Heterogeneous solid acids, recyclable Lewis acids. google.com |

| Suzuki Coupling | High-turnover palladium catalysts, ligands for improved selectivity. |

| Heck Reaction | Palladium nanoparticle catalysts, phosphine-free catalyst systems. |

| Sonogashira Coupling | Copper-free catalyst systems, catalysts for room-temperature reactions. |

Novel Applications in Interdisciplinary Fields

The unique substitution pattern of this compound makes it a valuable building block for creating complex molecules with specific functions. Its application is expected to expand into various interdisciplinary fields.

Emerging applications include:

Medicinal Chemistry: Benzoyl chloride derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, 5-Bromo-2-chlorobenzoyl chloride is an intermediate in the synthesis of dapagliflozin, a medication for diabetes. pharmaffiliates.com It is anticipated that this compound will be explored as a key starting material for novel drug candidates in areas such as oncology, infectious diseases, and metabolic disorders.

Agrochemicals: The development of new pesticides and herbicides often relies on halogenated aromatic compounds. The specific combination of bromo and methyl groups in this compound could be leveraged to design new agrochemicals with enhanced efficacy and targeted activity. The market for related compounds like 2-Bromo-5-fluorobenzotrifluoride is driven by its use in the agrochemical industry. archivemarketresearch.com

Materials Science: Acyl chlorides are used in the synthesis of polymers and specialty materials. Future research may explore the incorporation of the 2-bromo-5-methylbenzoyl moiety into polymer backbones to create materials with tailored thermal, optical, or mechanical properties.

Advanced Computational Modeling for Rational Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research and development. Advanced computational modeling can provide deep insights into the properties and reactivity of this compound, enabling a more rational approach to its use.

Future research directions in this area involve:

Reaction Mechanism Studies: Using techniques like Density Functional Theory (DFT) to elucidate the mechanisms of catalytic reactions involving this compound. This understanding can guide the design of more efficient catalysts and reaction conditions.

Predictive Modeling for Synthesis: Developing computational models that can predict the outcome and yield of reactions, thereby reducing the need for extensive experimental screening.

In Silico Design of Novel Molecules: Employing computational tools to design new molecules with desired biological or material properties based on the this compound scaffold. This can significantly streamline the discovery process for new drugs and materials.

Public databases like PubChem already contain computed properties for similar molecules, which can serve as a starting point for more advanced modeling studies. nih.govuni.lu

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction pathways and catalyst-substrate interactions. |

| Molecular Docking | Predicting the binding of derivative molecules to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. |

| Molecular Dynamics (MD) Simulations | Studying the conformational behavior of larger molecules derived from the compound. |

Q & A

Q. Table 1: Hazard Classification (OSHA HCS)

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

|---|---|---|---|

| Skin Corrosion (1B) | GHS05 | Danger | H314: Severe skin burns |

| Serious Eye Damage (1) | GHS05 | Danger | H318: Serious eye damage |

How can researchers design experiments to minimize decomposition of this compound during reactions?

Answer (Advanced):

To mitigate decomposition:

- Temperature Control: Conduct reactions under anhydrous conditions at low temperatures (0–5°C) to reduce hydrolysis .

- Solvent Selection: Use dry aprotic solvents (e.g., dichloromethane or THF) to stabilize the acyl chloride group .

- Inert Atmosphere: Perform reactions under nitrogen/argon to prevent moisture ingress .

- Monitoring: Employ real-time analytical techniques (e.g., FTIR or HPLC) to track reaction progress and detect decomposition byproducts .

Example Workflow:

Pre-dry glassware at 120°C for 2 hours.

Charge solvent under nitrogen purge.

Add reagent dropwise while maintaining 0°C.

Quench unreacted starting material with ice-cold sodium bicarbonate.

What methodologies resolve contradictory data on the reactivity of this compound with nucleophiles?

Answer (Advanced):

Contradictory reactivity data (e.g., varying yields in nucleophilic substitutions) can be addressed via:

- Systematic Variable Isolation:

- Meta-Analysis: Compare published studies to identify trends (e.g., higher yields in polar aprotic solvents vs. protic solvents) .

- Mechanistic Studies: Use computational chemistry (DFT) to model reaction pathways and identify steric/electronic effects from the bromo and methyl substituents .

Case Study: A 2021 study on contradictory outcomes in benzoyl chloride reactions applied longitudinal analysis to distinguish short-term vs. long-term effects of experimental variables, highlighting the role of reaction time in product stability .

How should researchers characterize the purity and stability of this compound?

Answer (Basic):

- Analytical Techniques:

- Stability Testing:

What advanced synthetic routes utilize this compound as a key intermediate?

Answer (Advanced):

- Peptide Coupling: React with amino acids to form benzoylated derivatives for drug discovery .

- Polymer Synthesis: Employ as a monomer in step-growth polymerization for functionalized polyamides .

- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with aryl boronic acids to access biaryl ketones .

Example Reaction:

this compound + 4-methoxyphenylboronic acid → 2-(4-methoxyphenyl)-5-methylbenzophenone (Pd catalysis, 80% yield) .

How can researchers address discrepancies in reported melting points or spectral data for this compound?

Answer (Advanced):

- Reproducibility Checks: Replicate synthesis and characterization under standardized conditions (e.g., ASTM methods) .

- Interlaboratory Comparisons: Collaborate with independent labs to validate data .

- Crystallography: Perform X-ray diffraction to confirm molecular structure and polymorphic forms .

Note: Variations in melting points may arise from impurities or polymorphic transitions, necessitating recrystallization (e.g., from hexane/ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.